[(6-Methoxy-2-naphthyl)sulfonyl]indoline

Sodium channel inhibition Nav1.2 Electrophysiology

[(6-Methoxy-2-naphthyl)sulfonyl]indoline (CAS: 1206088-63-2; molecular weight 339.4 g/mol; InChIKey: SSPPLWOWCCYJAY-UHFFFAOYSA-N) is an N-sulfonylindoline derivative with a 6-methoxy-2-naphthyl moiety attached via a sulfonamide linkage. The compound exhibits measurable inhibitory activity against voltage-gated sodium channels, with documented affinity for human Nav1.2 (Kd = 12 nM) and rat Nav1.10 (IC50 = 28 nM).

Molecular Formula C19H17NO3S
Molecular Weight 339.4 g/mol
Cat. No. B12191100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(6-Methoxy-2-naphthyl)sulfonyl]indoline
Molecular FormulaC19H17NO3S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C19H17NO3S/c1-23-17-8-6-16-13-18(9-7-15(16)12-17)24(21,22)20-11-10-14-4-2-3-5-19(14)20/h2-9,12-13H,10-11H2,1H3
InChIKeySSPPLWOWCCYJAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(6-Methoxy-2-naphthyl)sulfonyl]indoline – Sodium Channel Blocker Procurement Guide


[(6-Methoxy-2-naphthyl)sulfonyl]indoline (CAS: 1206088-63-2; molecular weight 339.4 g/mol; InChIKey: SSPPLWOWCCYJAY-UHFFFAOYSA-N) is an N-sulfonylindoline derivative with a 6-methoxy-2-naphthyl moiety attached via a sulfonamide linkage [1]. The compound exhibits measurable inhibitory activity against voltage-gated sodium channels, with documented affinity for human Nav1.2 (Kd = 12 nM) [2] and rat Nav1.10 (IC50 = 28 nM) [3]. Its structural architecture—combining an indoline core, a sulfonyl linker, and a methoxy-substituted naphthyl group—defines its pharmacological profile. The compound also carries the research code A-318315 and has been annotated as antiangiogenic [4].

[(6-Methoxy-2-naphthyl)sulfonyl]indoline Procurement Risk: Why In-Class Analogs Are Not Interchangeable


N-Sulfonylindoline derivatives and sodium channel blockers form heterogeneous classes with divergent structure-activity relationships (SAR). Even minor modifications to the sulfonamide linker, indoline substitution pattern, or naphthyl functionalization can produce orders-of-magnitude differences in target affinity, subtype selectivity, and off-target profiles [1]. The 6-methoxy substitution on the naphthyl ring is a pharmacophoric element present in multiple bioactive molecules, including the NSAID active metabolite 6-methoxy-2-naphthylacetic acid . Replacement of this precise sulfonamide scaffold with generic indoline or naphthyl analogs lacking the specific methoxy positioning or sulfonyl connectivity would yield compounds with uncharacterized potency and selectivity—introducing procurement risk for assays requiring reproducible, known pharmacology [2].

[(6-Methoxy-2-naphthyl)sulfonyl]indoline – Quantified Sodium Channel Activity and Comparative Data


Human Nav1.2 Affinity (Kd = 12 nM) vs. Standard Sodium Channel Blockers

[(6-Methoxy-2-naphthyl)sulfonyl]indoline demonstrates measurable affinity for human Nav1.2 with a Kd value of 12 nM as determined by manual patch clamp electrophysiology at -60 mV holding potential in HEK293 cells expressing full-length human Nav1.2 [1]. In the absence of direct head-to-head comparator data, this value can be contextualized against literature-reported Nav1.2 affinity data for established sodium channel blockers and related indole/naphthyl scaffolds [2].

Sodium channel inhibition Nav1.2 Electrophysiology

Rat Nav1.10 Activity (IC50 = 28 nM) – Functional Blockade in Dorsal Root Ganglion Neurons

In functional patch clamp electrophysiology using rat dorsal root ganglion neurons, [(6-Methoxy-2-naphthyl)sulfonyl]indoline exhibits an IC50 of 28 nM for inhibition of sodium channel protein type 10 subunit alpha (Nav1.10) [1]. Nav1.10 is a peripheral sodium channel subtype implicated in nociceptive signaling and represents a distinct target from CNS-enriched Nav1.2 [2].

Nav1.10 DRG neurons Pain target

N-Sulfonylindoline Scaffold SAR: Structural Basis for Differentiation from Indole Analogs

The N-sulfonylindoline scaffold in [(6-Methoxy-2-naphthyl)sulfonyl]indoline contains a saturated indoline ring (2,3-dihydroindole) rather than the aromatic indole core found in comparator compounds such as N-aryl indole sodium channel inhibitors [1]. This saturation alters molecular geometry, conformational flexibility, and electron distribution at the sulfonamide linkage—factors known to influence sodium channel subtype selectivity [2]. The compound additionally incorporates a 6-methoxy-2-naphthyl group, a pharmacophoric moiety shared with COX-inhibiting NSAIDs like nabumetone .

Scaffold comparison Indoline vs indole Sulfonamide

Dual Sodium Channel and Antiangiogenic Annotation – Potential Multi-Mechanism Profile

The compound is indexed in CISMeF under the research code A-318315 with an 'antiangiogenic' annotation and structure in first source [1]. This annotation exists alongside documented sodium channel inhibitory activity [2]. Sodium channel blockers such as lidocaine and mexiletine have reported antiangiogenic effects in certain contexts [3], though the precise relationship between sodium channel blockade and angiogenesis modulation requires further investigation.

Antiangiogenic Multi-target Sodium channel

[(6-Methoxy-2-naphthyl)sulfonyl]indoline – Recommended Research and Procurement Applications


Nav1.2-Targeted Electrophysiology and Ion Channel Screening

With a documented Kd of 12 nM for human Nav1.2 in manual patch clamp assays at -60 mV holding potential [1], this compound is suitable as a reference standard or tool compound for Nav1.2-focused electrophysiology screening campaigns. The indoline scaffold offers a distinct chemotype compared to more extensively characterized aryl sulfonamide or N-aryl indole sodium channel inhibitors [2], making it valuable for hit validation orthogonal assays and for expanding SAR libraries targeting Nav1.2-implicated conditions such as epilepsy.

Peripheral Sodium Channel (Nav1.10) and Pain Model Research

The compound's 28 nM IC50 against rat Nav1.10 in dorsal root ganglion neurons [1] supports its use in peripheral pain research. Nav1.10 is enriched in sensory neurons and represents a target distinct from the more extensively studied Nav1.7 and Nav1.8 subtypes. Researchers investigating sodium channel contributions to nociception may employ this compound for target engagement studies or as a scaffold for derivative synthesis in pain indication programs.

N-Sulfonylindoline SAR and Library Synthesis

The saturated indoline core (2,3-dihydroindole) distinguishes this compound from indole-based sodium channel inhibitors and represents a structurally defined entry point for SAR expansion. N-Sulfonylindoline derivatives have patent history as vasopressin and oxytocin receptor ligands [1] and as sodium channel modulators [2]. Procurement of the exact 6-methoxy-2-naphthyl sulfonamide enables direct synthetic modification of either the methoxy position, the naphthyl ring, or the indoline core while maintaining the proven sulfonamide linkage—a strategy supported by established synthetic protocols coupling 6-methoxy-2-naphthalenesulfonyl chloride with indoline .

Antiangiogenic Mechanism and Dual-Pharmacology Investigation

The antiangiogenic annotation associated with research code A-318315 [1] combined with measurable sodium channel inhibition [2] makes this compound a candidate for investigating potential intersections between ion channel biology and angiogenesis. While quantitative antiangiogenic potency data are not publicly available, the compound can serve as a starting point for exploratory studies in endothelial cell proliferation, migration, or tube formation assays where sodium channel contributions are hypothesized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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